5-Bromo-2,3-bis-pentafluoroethyl-pyridine
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Overview
Description
5-Bromo-2,3-bis-pentafluoroethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of bromine and pentafluoroethyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine typically involves the reaction of 2,3-difluoropyridine with bromine and pentafluoroethyl reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a precursor, which is then reacted with vinylstannane and monothioacetic acids to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-bis-pentafluoroethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2,3-bis-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine involves its interaction with molecular targets, such as enzymes or receptors, through its electron-withdrawing groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(pentafluoroethyl)pyridine
- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)isonicotinic acid
Uniqueness
5-Bromo-2,3-bis-pentafluoroethyl-pyridine is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing properties compared to similar compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing substituents .
Properties
Molecular Formula |
C9H2BrF10N |
---|---|
Molecular Weight |
394.01 g/mol |
IUPAC Name |
5-bromo-2,3-bis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H2BrF10N/c10-3-1-4(6(11,12)8(15,16)17)5(21-2-3)7(13,14)9(18,19)20/h1-2H |
InChI Key |
IHWQZXKXUVEDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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